molecular formula C8H12N2O2 B169776 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-42-8

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B169776
CAS No.: 113100-42-8
M. Wt: 168.19 g/mol
InChI Key: JOTOIXQDQQRWDI-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOIXQDQQRWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In a procedure analogous to Example B6, ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate from Example B14 (91 mg, 0.464 mmol) and lithium hydroxide (78 mg, 1.855 mmol) were combined to afford 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (62 mg, 79% yield). MS (ESI) m/z: 169.0 (M+H+).
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